1,1-Dimethyl-2-(2-phenylcyclopropyl)guanidine;hydroiodide
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Overview
Description
1,1-Dimethyl-2-(2-phenylcyclopropyl)guanidine;hydroiodide is a chemical compound that belongs to the class of guanidines. Guanidines are known for their versatile applications in various fields, including chemistry, biology, and medicine. This compound, in particular, has a unique structure that includes a cyclopropyl ring and a phenyl group, making it an interesting subject for scientific research.
Preparation Methods
The synthesis of 1,1-Dimethyl-2-(2-phenylcyclopropyl)guanidine;hydroiodide can be achieved through several methods. One common approach involves the reaction of N-chlorophthalimide, isocyanides, and amines via N-phthaloyl-guanidines . This one-pot synthesis provides a straightforward and efficient route to diverse guanidines with yields up to 81%. The reaction typically takes place under mild conditions and features a wide substrate scope .
Chemical Reactions Analysis
1,1-Dimethyl-2-(2-phenylcyclopropyl)guanidine;hydroiodide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include thioureas, carbodiimides, and Mukaiyama’s reagent . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the addition of amines to carbodiimides can yield different guanidine derivatives .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it serves as a valuable scaffold in organocatalysis and as a precursor for the synthesis of heterocycles . In biology and medicine, guanidines, including 1,1-Dimethyl-2-(2-phenylcyclopropyl)guanidine;hydroiodide, are known for their roles in various biological functions. They can act as DNA minor groove binders, kinase inhibitors, and α2-noradrenaline receptor antagonists . Additionally, guanidines are used in the development of pharmaceuticals due to their ability to form hydrogen bonds and their high basicity .
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-2-(2-phenylcyclopropyl)guanidine;hydroiodide involves its interaction with molecular targets and pathways in biological systems. Guanidines are known for their high basicity, which allows them to form stable guanidinium cations at physiological pH . These cations can interact with various biological molecules, including amino acids and nucleic acids, through hydrogen bonding and electrostatic interactions . This interaction can influence the conformation and function of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
1,1-Dimethyl-2-(2-phenylcyclopropyl)guanidine;hydroiodide can be compared with other guanidine derivatives, such as N,N’-disubstituted guanidines and cyclic guanidines . Similar compounds include 2-aminoimidazolines, 2-amino-1,4,5,6-tetrahydropyrimidines, and 2-amino-4,5,6,7-tetrahydro-1H-1,3-diazepines . These compounds share similar structural features and biological activities but differ in their specific applications and properties. The unique structure of this compound, with its cyclopropyl and phenyl groups, distinguishes it from other guanidines and contributes to its specific reactivity and applications.
Properties
IUPAC Name |
1,1-dimethyl-2-(2-phenylcyclopropyl)guanidine;hydroiodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3.HI/c1-15(2)12(13)14-11-8-10(11)9-6-4-3-5-7-9;/h3-7,10-11H,8H2,1-2H3,(H2,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSBJLFAFCEUSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=NC1CC1C2=CC=CC=C2)N.I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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